molecular formula C10H18O2 B1268145 Decane-2,9-dione CAS No. 16538-91-3

Decane-2,9-dione

Cat. No. B1268145
CAS RN: 16538-91-3
M. Wt: 170.25 g/mol
InChI Key: YUMJAVUEKNJIQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic and tricyclic diones involves intricate chemical procedures that yield complex structures, indicative of the synthetic challenges and strategies applied to compounds like Decane-2,9-dione. For instance, the synthesis and structural elucidation of tetramethyl-tetraazabicyclo derivatives demonstrate sophisticated approaches to bicyclic dione synthesis, utilizing X-ray diffraction for structural confirmation (Dekaprilevich et al., 1995).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds like Decane-2,9-dione. Studies employing X-ray diffraction analysis reveal the detailed geometry of molecules, showing how heterocycles can be cis-annelated through specific bonds, and highlighting the importance of asymmetric centers in the molecular structure (Dekaprilevich et al., 1995).

Chemical Reactions and Properties

Research on Decane-2,9-dione analogs elucidates their reactivity in various chemical reactions. For example, the enhanced reactivity of cyclic anhydrides in the Castagnoli-Cushman reaction with imines showcases the broad substrate scope and potential utility of such compounds in synthetic chemistry (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties of Decane-2,9-dione and its derivatives, such as crystal structure and spectral characteristics, are fundamental to their application in material science and chemistry. Investigations into the self-assembly patterns of bicyclic diketopiperazines underline the influence of molecular structure on physical behaviors, which can vary significantly with slight modifications in molecular design (Du et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stereochemistry, of Decane-2,9-dione and related compounds, provide insights into their utility in synthesis and potential applications. The synthesis and study of diarlsubstituted Decahydroacridine-diones reveal insights into stereochemical features and dynamic properties, such as rotamerism, which are essential for designing molecules with specific functions (Chebanov et al., 2004).

Scientific Research Applications

1. Structural Analysis and Synthesis

  • Decane-2,9-dione derivatives, such as 2,5,7,10-tetramethyl-2,4,8,10-tetraazabicyclo[4.4.0]decane-3,9-dione, have been synthesized and studied for their structural properties using techniques like X-ray diffraction analysis. These studies provide insights into the molecular configurations and bonding patterns of such compounds (Dekaprilevich et al., 1995).

2. Photochemical Behavior

  • Research has been conducted on the photochemical behavior of certain decane-2,9-dione derivatives. For instance, the dimerisation of 1,3-dimethyl-8-oxabicyclo[5.3.0]dec-3-ene-2,9-dione was explored, revealing significant insights into the photo-induced reactions and thermal dimerization processes of such compounds (Barbosa et al., 1990).

3. Antimicrobial and Detoxification Applications

  • Decane-2,9-dione derivatives have been utilized in antimicrobial applications. For example, N-halamine-coated cotton with specific decane-2,9-dione derivatives showed significant efficacy against bacteria like Staphylococcus aureus and Escherichia coli, indicating potential in antimicrobial fabric treatment (Ren et al., 2009).

4. Impact in Organic Chemistry

  • Decane-2,9-dione and its derivatives play a significant role in the synthesis of various organic compounds. Their reactivity and structural characteristics are essential in developing new synthetic routes and molecules. For instance, research into the enantioselective synthesis of spirocyclic compounds using decane-2,9-dione derivatives has contributed to advancements in organic synthesis (Suemune et al., 1994).

5. Gas-Phase Oxidation Studies

  • Studies on the gas-phase oxidation of n-decane have identified a range of hydroperoxides, ketenes, and diones, providing insights into the oxidation processes and intermediate products in combustion and atmospheric chemistry (Rodriguez et al., 2017).

Safety And Hazards

Decane-2,9-dione has been classified under GHS07. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

decane-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(11)7-5-3-4-6-8-10(2)12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMJAVUEKNJIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336939
Record name decane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decane-2,9-dione

CAS RN

16538-91-3
Record name decane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decane-2,9-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
F Delle Monache, G Delle Monache, RM Pinheiro… - Phytochemistry, 1988 - Elsevier
The structure and relative stereochemistry of nemorosonol, isolated from the fruits of Clusia nemorosa, has been determined by high field 2D 1 H(400 MHz) and 13 C(100 MHz) NMR …
Number of citations: 57 www.sciencedirect.com
S Cerrini, D Lamba, F Delle Monache, RM Pinherio - Phytochemistry, 1993 - Elsevier
NEMOROSONOL, A DERIVATIVE OF TRICYCLO-[4.3.1.03* ‘I-DECANE-7- HYDROXY-2,9-DIANE FROM CLUSlA NE~U~~~A~ Page 1 Phytochemistry, Vol. 32, No. 4, pp. 1023.1028, …
Number of citations: 39 www.sciencedirect.com
K Peters, EM Peters, M Seefelder… - … für Kristallographie-New …, 1999 - degruyter.com
Crystal structure of (Z^)-3,8-bis[l-(difluoroboryloxy)ethylidene]decane- 2,9-dione, CioHuOi^HaOBFz^ Page 1 Ζ. Kristallogr. NCS 214 (1999) 537-538 © by Oldenbourg Wissenschaftsverlag …
Number of citations: 6 www.degruyter.com
LCA Barbosa, W JonathanáCummins - Journal of the Chemical …, 1990 - pubs.rsc.org
An efficient dimerisation of 1,3-dimethyl-8-oxabicyclo[5.3.0]dec-3-ene-2,9-dione 4 has been discovered, and probably involves an initial photo-induced formation of the transcyclohept-2-…
Number of citations: 4 pubs.rsc.org
BLC DE ALMEIDA - 1993 - elibrary.ru
The synthetic utility of the 8-oxabicyclo (3.2. 1)-octenone system has been investigated. In the course of the work, a new synthesis of various mono-and di-substituted tropones has been …
Number of citations: 0 elibrary.ru
AC Cope, HC Campbell - Journal of the American Chemical …, 1952 - ACS Publications
Copolymerization of mono- and 1, 2-disubstituted acetylenes with acetylene has been found to provide a direct synthesis of mono-and 1, 2-disubstituted cyclooctatetraenes. Substituted …
Number of citations: 56 pubs.acs.org
IM Heilbron, ERH Jones, RA Raphael - Journal of the Chemical …, 1943 - pubs.rsc.org
… as deca-3 : 7-dien-5-yn-2 : 9-diol (11) was readily obtained by hydrogenation to decane-2 : 9-dioZ, mp 33" (bisphenylurethane) which was oxidised to the known decane-2 : 9-dione (…
Number of citations: 2 pubs.rsc.org
Y Chen, Z Ma, H Teng, F Gan, H Xiong, Z Mei… - Organic Chemistry …, 2019 - pubs.rsc.org
Garmultinones A–C (1–3), three polycyclic polyprenylated acylphloroglucinols (PPAPs) with a unique caged tricyclo[3.3.1.1.4,8]decane skeleton, and one PPAP garmultinone D (4) with …
Number of citations: 7 pubs.rsc.org
Y Chen, Q Xue, H Teng, R Qin, H Liu, J Xu… - The Journal of …, 2020 - ACS Publications
Two novel polycyclic polyprenylated acylphloroglucinols (PPAPs), garcibractinones A (1) and B (2), as well as three known analogues doitunggarcinones A–B (3–4) and …
Number of citations: 11 pubs.acs.org
NB Kean - 1973 - search.proquest.com
This thesis is concerned with certain aspects of the application of Bredt's Rule in bridged bicyclic compounds. The reported monodecarboxylation of bicyclo [2, 2, 2]-octane-2, 5-dione-1, …
Number of citations: 4 search.proquest.com

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